molecular formula C9H22F3O3Si4 B1591678 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane CAS No. 3410-32-0

3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane

Cat. No.: B1591678
CAS No.: 3410-32-0
M. Wt: 347.6 g/mol
InChI Key: QHPQOYBJOOUQPS-UHFFFAOYSA-N
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Description

3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane is a specialized organosilicon compound. It is characterized by the presence of both silicon-oxygen and silicon-carbon bonds, making it a versatile molecule with unique properties. This compound is often used in various industrial applications due to its thermal stability, chemical resistance, and ability to modify surface properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is usually catalyzed by platinum-based catalysts under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the hydrosilylation reaction is carried out. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include platinum-based catalysts for hydrosilylation, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in different applications such as coatings, adhesives, and sealants .

Scientific Research Applications

3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane exerts its effects involves the interaction of its silicon-oxygen and silicon-carbon bonds with various molecular targets. These interactions can modify the surface properties of materials, enhance thermal stability, and improve chemical resistance. The pathways involved often include the formation of stable silicon-oxygen networks and the incorporation of fluorinated groups, which contribute to the compound’s unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane is unique due to its specific combination of silicon-oxygen and silicon-carbon bonds, along with the presence of trifluoropropyl groups. This combination imparts exceptional thermal stability, chemical resistance, and surface-modifying capabilities, making it highly valuable in various advanced applications .

Properties

InChI

InChI=1S/C9H22F3O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)8-7-9(10,11)12/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPQOYBJOOUQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](CCC(F)(F)F)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22F3O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591019
Record name PUBCHEM_17796798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3410-32-0
Record name PUBCHEM_17796798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoropropyltris(dimethylsiloxy)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
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3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
Reactant of Route 4
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
Reactant of Route 5
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
Reactant of Route 6
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane

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